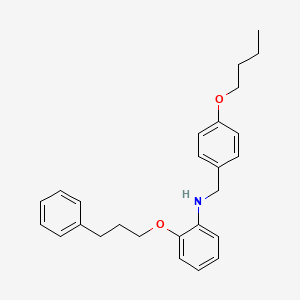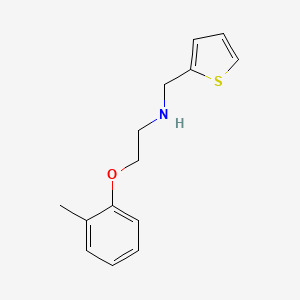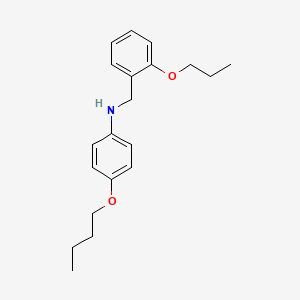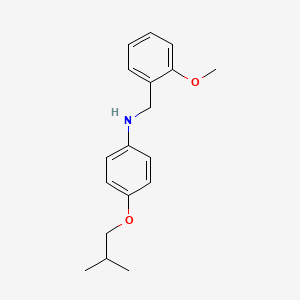![molecular formula C23H25NO3 B1385580 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040690-13-8](/img/structure/B1385580.png)
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline
Übersicht
Beschreibung
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyloxy group and a methoxyethoxy group attached to the benzyl aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable leaving group.
Coupling with Aniline: The final step involves the coupling of the benzyloxy and methoxyethoxy intermediates with aniline under suitable conditions, such as the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)phenyl]aniline
- 2-(Benzyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline
- 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]phenol
Uniqueness
2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is unique due to the specific combination of benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-16-26-22-13-7-5-11-20(22)17-24-21-12-6-8-14-23(21)27-18-19-9-3-2-4-10-19/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGJHWAHVLASDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline](/img/structure/B1385501.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)

![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)


![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
